Marrubiin is predominantly sourced from the leaves of Marrubium vulgare and related species. It is classified as a labdane diterpene, characterized by a unique molecular structure that contributes to its biological activity. The chemical formula for marrubiin is , with a molecular weight of 332.43 g/mol. The compound is registered under the CAS number 465-92-9.
The synthesis of marrubiin can be achieved through several methods, including total synthesis from simpler organic compounds or extraction from plant sources.
This synthetic approach allows for the production of both enantiomers of marrubiin, expanding its utility in research and potential therapeutic applications.
Marrubiin's molecular structure features a complex arrangement typical of labdane diterpenes. Key structural data includes:
The structure includes multiple chiral centers and functional groups that contribute to its bioactivity.
Marrubiin participates in various chemical reactions that can modify its structure or enhance its properties. Notable reactions include:
These reactions are crucial for both synthetic chemistry applications and understanding the metabolic pathways involving marrubiin.
The mechanism of action of marrubiin has been investigated primarily in terms of its interaction with biological targets such as enzymes. For example:
The understanding of marrubiin's mechanism is essential for developing therapeutic agents targeting neurodegenerative diseases.
Marrubiin exhibits several notable physical and chemical properties:
These properties influence the formulation and application of marrubiin in pharmaceutical contexts.
Marrubiin has several scientific applications:
Marrubiin biosynthesis in Marrubium vulgare and related Lamiaceae species operates primarily via the 1-deoxy-D-xylulose-5-phosphate/2-C-methyl-D-erythritol-4-phosphate (DOX/MEP) pathway, distinguishing it from canonical sterol biosynthesis in these plants. This critical divergence was established through meticulous isotopic labeling experiments. When etiolated M. vulgare shoot cultures were fed [2-14C]mevalonic acid (MVA), efficient labeling of sterols was observed, confirming the classical MVA pathway operates for sterol biosynthesis. In stark contrast, negligible incorporation of radioactivity into marrubiin occurred. Conversely, [1-13C]glucose feeding resulted in a distinctive 13C-enrichment pattern in marrubiin detectable by NMR spectroscopy. Specifically, enrichment occurred exclusively at carbon positions corresponding to C-1 and C-5 of the precursor isopentenyl diphosphate (IPP) units. This labeling pattern is the hallmark of the MEP pathway, where glucose is catabolized to pyruvate and glyceraldehyde-3-phosphate, the entry point substrates [1] [2].
This metabolic route, initially characterized in Eubacteria and Gymnospermae, represents a fundamental alternative to the MVA pathway for generating the universal C5 isoprenoid building blocks, IPP and dimethylallyl diphosphate (DMAPP). The MEP pathway's dominance in marrubiin production highlights the compartmentalization of isoprenoid biosynthesis in plants, with plastidial MEP-derived IPP/DMAPP typically fueling mono-, di-, and tetraterpene (carotenoid) biosynthesis, while the cytosolic MVA pathway supports sesquiterpene and triterpene (sterol) formation [1] [2] [5]. The discovery of the MEP pathway's role in marrubiin synthesis significantly expanded our understanding of diterpenoid biosynthesis complexity in medicinal plants.
Table 1: Key Evidence for MEP Pathway Involvement in Marrubiin Biosynthesis
Experimental Approach | Tracer Used | Observation in Marrubiin | Interpretation |
---|---|---|---|
Radioisotope Incorporation | [2-14C]Mevalonate | Very Low Incorporation | MVA pathway not primary source of precursors |
Radioisotope Incorporation | [2-14C]Acetate | Very Low Incorporation | Acetate not efficiently routed via MVA to marrubiin |
13C-NMR after Tracer Feed | [1-13C]Glucose | Specific enrichment at carbons derived from IPP C-1 and C-5 | IPP units built via MEP pathway from triose/pyruvate pool |
Comparative Biochemistry | Pathway Inhibitors | Inhibition of MEP pathway blocks marrubiin; MVA inhibition spares it | Functional separation of pathways; Plastidial origin of marrubiin precursors |
A pivotal transformation in marrubiin biosynthesis involves the formation of the characteristic furan ring within the labdane diterpene scaffold. This structural feature originates from the enzymatic or acid-catalyzed rearrangement of a 9,13-epoxylabdane precursor, commonly termed premarrubiin. The conversion mechanism entails acid-catalyzed cleavage of the 9,13-epoxide bridge within premarrubiin. This cleavage initiates a cascade of bond rearrangements culminating in dehydration and furan ring cyclization, yielding the stable furanoid diterpene lactone, marrubiin. The inherent instability of the 9,13-epoxide group under mildly acidic conditions, such as those encountered during some extraction protocols, has historically fueled debate regarding whether marrubiin is a genuine natural product or an extraction artefact [2] [4].
However, substantial evidence supports its natural occurrence. Premarrubiin and marrubiin co-occur in fresh, carefully handled plant material of M. vulgare, suggesting both intermediates exist in planta. Furthermore, the detection of furanic labdanoids alongside their non-furanic, prefuranic (epoxide-containing) precursors in numerous Lamiaceae species, including various Marrubium spp., Leonotis leonurus, and Phlomis bracteosa, indicates a shared biosynthetic logic where epoxide cleavage is a controlled enzymatic step in vivo, not merely an artefactual process [2]. While chemical conversion of isolated premarrubiin to marrubiin can occur readily under acidic conditions, the spatial organization within glandular trichomes (the primary site of accumulation) and potential enzyme-mediated catalysis likely facilitate this conversion efficiently within the plant cell. The precise enzymatic machinery responsible for the epoxide cleavage and furan formation in planta, potentially involving specific cytochrome P450s or epoxide hydrolases with secondary dehydratase activity, remains an active area of investigation [2] [4].
Downstream of the diterpene synthase cascade (MvCPS1 and MvELS generating 9,13-epoxy-labd-14-ene), cytochrome P450 monooxygenases (P450s) catalyze essential oxidative modifications en route to marrubiin. Functional characterization identified CYP71AU87 as a key P450 enzyme in M. vulgare. Transcriptome mining of M. vulgare leaves, focusing on genes highly expressed in tissues accumulating marrubiin, revealed CYP71AU87 as a prominent candidate belonging to the CYP71 family, known to harbor diterpenoid-modifying enzymes [3].
Heterologous expression studies, primarily in Nicotiana benthamiana and yeast (Saccharomyces cerevisiae), demonstrated CYP71AU87's catalytic function. When co-expressed with the upstream diterpene synthases MvCPS1 and MvELS, CYP71AU87 efficiently oxidized the hydrocarbon intermediate 9,13-epoxy-labd-14-ene. Product analysis via GC-MS and NMR revealed CYP71AU87 specifically catalyzes the hydroxylation at either C-18 or C-19 of the labdane core, yielding two isomeric alcohols: 9,13-epoxy-labd-14-ene-18-ol and 9,13-epoxy-labd-14-ene-19-ol. This regioselectivity indicates CYP71AU87 acts on the terminal methyl groups (C-18 and C-19) of the core labdane structure [3].
Table 2: Characterization of CYP71AU87 Activity in Marrubiin Biosynthesis
Property | Characterization of CYP71AU87 | Significance |
---|---|---|
Gene Source | Marrubium vulgare leaf transcriptome | Identified from marrubiin-producing tissue |
P450 Family | CYP71 | Family contains diterpenoid-modifying enzymes in Lamiaceae |
Substrate | 9,13-Epoxy-labd-14-ene (Product of MvCPS1 + MvELS) | Acts early on the committed diterpene scaffold before furan ring formation/lactonization |
Catalytic Activity | Hydroxylation at C-18 or C-19 | Introduces oxygen necessary for subsequent steps, potentially lactone formation |
Primary Products | 9,13-Epoxy-labd-14-ene-18-ol and 9,13-Epoxy-labd-14-ene-19-ol | First oxygenated intermediates detected downstream of MvELS |
Expression Correlation | High transcript levels in marrubiin-accumulating leaves and trichomes | Supports physiological role in marrubiin pathway |
Specificity | Specific to 9,13-epoxy-labd-14-ene; not other tested labdane scaffolds | Dedicated role in M. vulgare labdane metabolism |
Although the specific C-18 or C-19 hydroxylated products of CYP71AU87 were not directly detected in M. vulgare plant extracts using sensitive GC-MS or LC-MS techniques – likely due to their transient nature as pathway intermediates or rapid conversion – the high transcriptional co-expression of CYP71AU87 with MvCPS1 and MvELS in marrubiin-synthesizing tissues strongly supports its in vivo role. Hydroxylation at C-19 is particularly significant as it positions this methyl group for subsequent oxidation to a carboxylic acid, a prerequisite for the formation of the characteristic γ-lactone ring found in marrubiin via ester linkage with the C-6 hydroxyl group [3].
Transcriptome analysis of Marrubium vulgare has provided crucial insights into the temporal and spatial regulation of genes associated with the conversion of early precursors like premarrubiin to marrubiin. Analysis of FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values from M. vulgare leaf transcriptomes revealed that genes implicated in early diterpenoid biosynthesis, including MvCPS1, MvELS, and CYP71AU87, exhibit significantly elevated expression levels in leaves and glandular trichomes compared to non-specialized tissues. This pattern correlates directly with the known sites of marrubiin accumulation [3].
The co-expression pattern of MvCPS1, MvELS, and CYP71AU87 strongly suggests their involvement in a coordinated biosynthetic module. Transient co-expression assays in N. benthamiana further validated this functional linkage. Co-infiltration of Agrobacterium tumefaciens strains harboring MvCPS1, MvELS, and CYP71AU87 resulted in the efficient production of the hydroxylated diterpene alcohols (9,13-epoxy-labd-14-ene-18/19-ol) within the plant host. Crucially, omitting any one of these three genes from the co-expression experiment abolished the formation of the hydroxylated products, demonstrating their functional interdependence and sequential action [3].
While the transcriptome data strongly implicates CYP71AU87 in early oxidation, the specific P450(s) responsible for the critical C-6 hydroxylation (essential for lactone formation) and the oxidation steps driving furan ring formation from the epoxide precursor (potentially via C-15/C-16 oxidation) remain to be conclusively identified and characterized through functional genomics and enzyme assays. The transcriptome resource lists numerous other highly expressed P450s (e.g., other CYP71 members, CYP76, CYP72) in M. vulgare trichomes, representing prime candidates for these subsequent oxidative modifications [3]. The dynamics of gene expression during plant development and in response to environmental cues likely play a key role in regulating the flux through the marrubiin pathway, particularly the conversion of the labile epoxide intermediates to the stable furanoid end products like marrubiin.
Table 3: Transcriptomic Evidence for Premarrubiin/Marrubiin Biosynthesis Dynamics
Transcriptomic Feature | Observation in M. vulgare | Inference for Premarrubiin/Marrubiin Biosynthesis |
---|---|---|
High FPKM in Trichomes/Leaves | MvCPS1, MvELS, CYP71AU87 show high transcript abundance | Biosynthesis localized to glandular trichomes; site of marrubiin accumulation |
Co-expression Pattern | MvCPS1, MvELS, CYP71AU87 transcripts co-occur at high levels in marrubiin-rich tissues | Genes function in a coordinated pathway module |
Transient Co-expression Assay | MvCPS1 + MvELS + CYP71AU87 in N. benthamiana yields hydroxylated labdanes | Functional validation of sequential enzyme action forming early oxidized intermediates |
Presence of Other P450s | Multiple other P450s (CYP71, CYP76, CYP72) highly expressed in trichomes | Candidates for catalyzing downstream oxidations (C-6 hydroxylation, furan formation, etc.) |
Absence of Key Intermediates | Hydroxylated labdanes (CYP71AU87 products) not detected in planta by MS | Suggests rapid conversion of these intermediates by downstream enzymes in the pathway |
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